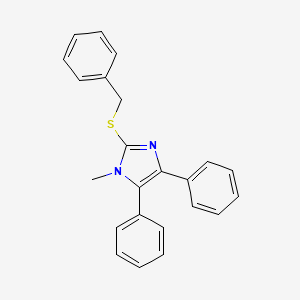

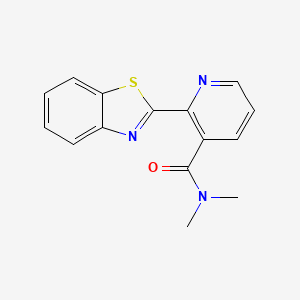

2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its occurrence or synthesis .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Catalysis

Schiff bases, including our compound of interest, have found applications in catalysis. Their ability to coordinate with metal ions makes them valuable ligands for various catalytic reactions. For instance, Schiff base complexes can catalyze organic transformations, such as oxidation, reduction, and C-C bond formation. Researchers have explored their use in asymmetric catalysis, where they exhibit chiral induction and enhance enantioselectivity .

Medicinal Chemistry

Schiff bases have garnered attention in drug discovery due to their diverse biological activities. Our compound’s structural features make it an interesting candidate for potential drug development. Researchers have investigated its antimicrobial, antiviral, and anticancer properties. The compound’s interaction with biological targets, such as enzymes or receptors, could lead to novel therapeutic agents .

Materials Science

Schiff bases contribute to materials science by serving as building blocks for functional materials. Their ability to form coordination complexes with transition metals allows for the design of luminescent materials, sensors, and molecular magnets. Our compound’s unique structure may enable the creation of materials with tailored properties, such as fluorescence or magnetic behavior .

Environmental Applications

Schiff bases have been explored for environmental remediation. Their metal complexes can act as catalysts for pollutant degradation, such as the removal of organic dyes from wastewater. Researchers investigate their potential in adsorption processes, where they can selectively capture heavy metal ions or other contaminants .

Coordination Chemistry

Our compound’s sulfur and nitrogen atoms facilitate coordination with metal ions. In coordination chemistry, Schiff bases play a crucial role as ligands. They form stable complexes with various metals, influencing their reactivity and electronic properties. These complexes find applications in fields like bioinorganic chemistry and catalysis .

Optical Materials

Schiff bases exhibit interesting optical properties. Their π-conjugated systems can absorb and emit light, making them useful in optoelectronic devices. Researchers have explored their potential in organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. Our compound’s extended conjugation system may contribute to its optical functionality .

Sustainable Chemistry

Schiff bases can be synthesized using green and sustainable methods. Researchers have employed microwave-assisted reactions, solvent-free conditions, and recyclable catalysts to prepare these compounds. Our compound’s synthesis could align with sustainable chemistry principles .

Other Potential Applications

Beyond the mentioned fields, Schiff bases continue to inspire research. Their versatility allows for applications in areas like supramolecular chemistry, coordination polymers, and molecular recognition. Our compound’s specific substituents and functional groups may open up additional avenues for exploration .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1-methyl-4,5-diphenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2S/c1-25-22(20-15-9-4-10-16-20)21(19-13-7-3-8-14-19)24-23(25)26-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYFSQQZHHFZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)

![N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2596915.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)

![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)

![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)

![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)

![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)

![Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)